

# The potential of Orismilast as an oral treatment for ulcerative colitis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Orismilast |
| Cat. No.:      | B608521    |

[Get Quote](#)

## Orismilast for Ulcerative Colitis: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging potential of **Orismilast**, a selective phosphodiesterase 4 (PDE4) inhibitor, as an oral therapeutic agent for ulcerative colitis (UC). We will delve into its mechanism of action, summarize the available preclinical and clinical data, and outline the experimental designs that have been employed to evaluate its efficacy and safety.

## Introduction: The Unmet Need in Ulcerative Colitis and the Role of PDE4 Inhibition

Ulcerative colitis is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon.<sup>[1]</sup> Despite advancements in treatment, a significant number of patients either do not respond to or lose response to existing therapies, highlighting the urgent need for novel, effective, and safe oral treatments.<sup>[2]</sup>

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP) within immune cells. Elevated PDE4 activity leads to decreased cAMP levels, which in turn promotes the production of pro-inflammatory cytokines. Inhibition of PDE4 increases intracellular cAMP levels, thereby

downregulating the inflammatory response. **Orismilast** is a next-generation, high-potency oral PDE4 inhibitor with selectivity for the PDE4B and PDE4D subtypes, which are strongly linked to inflammation.[1][3] This selectivity is hypothesized to offer an improved therapeutic window with enhanced efficacy and a favorable safety profile.

## Mechanism of Action: The PDE4 Signaling Pathway

**Orismilast** exerts its anti-inflammatory effects by inhibiting PDE4, leading to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which modulates the transcription of various genes involved in the inflammatory response. The key steps are illustrated in the signaling pathway diagram below.



[Click to download full resolution via product page](#)

**Figure 1: PDE4 Signaling Pathway**

## Preclinical Evidence

Preclinical studies have demonstrated **Orismilast**'s potent and selective inhibition of PDE4B and PDE4D subtypes.<sup>[4]</sup> While specific data in colitis models is not yet publicly available, research on **Orismilast** in other inflammatory models and on other PDE4 inhibitors in colitis models provides a strong rationale for its development in UC.

## In Vitro and Ex Vivo Studies

- Cytokine Inhibition: **Orismilast** has been shown to inhibit the release of a broad range of pro-inflammatory cytokines and chemokines from human immune cells, including those relevant to UC pathogenesis such as TNF- $\alpha$ , IL-17, and IL-23.<sup>[1][4]</sup>
- PDE4 Subtype Selectivity: **Orismilast** demonstrates higher selectivity for PDE4B and PDE4D subtypes compared to older PDE4 inhibitors like apremilast.<sup>[4]</sup>

## In Vivo Studies

While specific in vivo data for **Orismilast** in dextran sulfate sodium (DSS)-induced colitis models are not yet published, studies with other PDE4 inhibitors in such models have shown a reduction in disease activity, histological inflammation, and pro-inflammatory cytokine expression. The DSS model is a well-established and widely used preclinical model that mimics many aspects of human ulcerative colitis.<sup>[5][6][7]</sup>

## Clinical Development: The UCORIS Trial

**Orismilast** is currently being investigated as an oral treatment for moderate to severe ulcerative colitis in the UCORIS study, a Phase 2a, open-label, single-arm, investigator-initiated trial.<sup>[1][2][8]</sup>

## Experimental Protocol: UCORIS Study

The following table outlines the key aspects of the UCORIS trial protocol.<sup>[2][9]</sup>

| Parameter           | Description                                                                                                                                                                                                                                                                                                                                        |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design        | Phase 2a, open-label, prospective, single-arm, two-center, investigator-initiated proof-of-concept study.[2][8]                                                                                                                                                                                                                                    |
| Patient Population  | Adults ( $\geq 18$ years) with a diagnosis of ulcerative colitis for at least 3 months.[9] Patients must have moderate to severe disease activity, defined by a Mayo endoscopic subscore of 2 or 3.[2][9] Participants are required to be on a stable dose of 5-aminosalicylic acid (5-ASA), mercaptopurine, methotrexate, or azathioprine. [2][9] |
| Intervention        | Oral Orismilast administered twice daily. The dose can be individualized by investigators based on body weight, treatment response, and side effects.[2]                                                                                                                                                                                           |
| Treatment Duration  | Initial 12-week treatment period, with the possibility of extension to 52 weeks for responding patients.[2][8]                                                                                                                                                                                                                                     |
| Primary Endpoint    | Proportion of patients achieving clinical remission at Week 12, defined as a total Mayo score of $\leq 2$ with no individual subscore $> 1$ .[2]                                                                                                                                                                                                   |
| Secondary Endpoints | Changes in inflammatory markers (e.g., C-reactive protein, fecal calprotectin), endoscopic improvement, and patient-reported outcomes (e.g., stool frequency, rectal bleeding, quality of life).[9]                                                                                                                                                |
| Safety Assessments  | Monitoring and recording of all adverse events. [9]                                                                                                                                                                                                                                                                                                |

## Clinical Trial Workflow

The diagram below illustrates the typical workflow for a patient enrolled in a clinical trial for an oral UC treatment like the UCORIS study.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. UNION therapeutics announces presentation of preliminary data from Phase 2a investigator-initiated study with orismilast in ulcerative colitis at the 20th ECCO Congress [prnewswire.com]
- 2. academic.oup.com [academic.oup.com]
- 3. uniontherapeutics.com [uniontherapeutics.com]
- 4. uniontherapeutics.com [uniontherapeutics.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniontherapeutics.com [uniontherapeutics.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [The potential of Orismilast as an oral treatment for ulcerative colitis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b608521#the-potential-of-orismilast-as-an-oral-treatment-for-ulcerative-colitis>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)